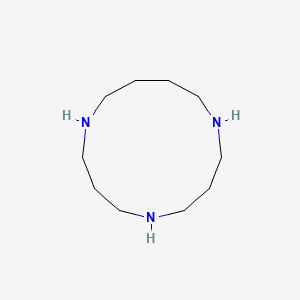

1,5,9-Triazacyclotridecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H23N3 |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

1,5,9-triazacyclotridecane |

InChI |

InChI=1S/C10H23N3/c1-2-6-12-8-4-10-13-9-3-7-11-5-1/h11-13H,1-10H2 |

InChI Key |

UXABFDDIKPVEBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCCCNCCCNC1 |

Origin of Product |

United States |

Position Within Macrocyclic Ligand Chemistry

1,5,9-Triazacyclotridecane is classified as a saturated polyazamacrocycle. The synthesis of such compounds is often achieved through methods like the Richman-Atkins cyclization, which involves the condensation of a bis-sulfonamide with a bis-alkyl halide. squarespace.comscispace.com This method has been adapted for the preparation of various triazamacrocycles, including this compound. scispace.com

The chemical properties of this compound are often compared with other triazamacrocycles of varying ring sizes, such as 1,4,7-triazacyclononane (B1209588) and 1,5,9-triazacyclododecane (B1348401). The size of the macrocyclic cavity in this compound influences the coordination geometry and stability of the metal complexes it forms.

| Property | Value |

| Chemical Formula | C₁₀H₂₃N₃ |

| Molar Mass | 185.31 g/mol |

| CAS Number (Trihydrobromide salt) | 35980-62-2 |

| Melting Point (Trihydrobromide salt) | 284-285 °C (decomposes) chemsrc.com |

Significance in Coordination Chemistry and Catalysis Research

Direct Synthesis Approaches for the Parent Macrocycle

The direct synthesis of this compound, a 13-membered triamine macrocycle, has been accomplished through several established methods. A prevalent strategy involves the condensation of a tosylated open-chain triamine with a suitable diol derivative. Specifically, the Richman-Atkins method, a modification of the Koyama and Yoshino procedure, is frequently employed. scispace.com This approach utilizes the reaction of the disodium (B8443419) salt of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine with the bissulfonate ester of a six-carbon diol in a solvent like dimethylformamide (DMF). scispace.com This method is advantageous as it allows for high reactant concentrations, obviating the need for high-dilution conditions that are often necessary to favor intramolecular cyclization over intermolecular polymerization. scispace.com Following the cyclization, the protecting p-toluenesulfonyl groups are removed using strong acids, such as concentrated sulfuric acid or a mixture of acetic acid and hydrobromic acid, or by reduction with lithium aluminum hydride (LiAlH4), to yield the ammonium (B1175870) salt of 1,4,7-triazacyclotridecane. scispace.com

Another notable synthesis of a related cyclic triamine, 1,5,9-triazacyclododecane (B1348401), which can provide insights into the synthesis of the 13-membered ring, utilizes bis(3-aminopropyl)amine (B123863) as a starting material in the p-toluenesulfonate method. researchgate.net This highlights a general strategy where open-chain triamines serve as key precursors for the synthesis of various cyclic triamines with ring sizes ranging from 9 to 13. researchgate.net

Synthesis of Substituted and Functionalized this compound Ligands

The functionalization of the this compound scaffold is crucial for tailoring its properties for specific applications, such as metal ion chelation and catalysis. Strategies for introducing substituents can be broadly categorized into N-functionalization, backbone functionalization, and the incorporation of various moieties to create more complex ligand architectures.

N-Functionalization Strategies

N-functionalization involves the modification of the secondary amine groups within the macrocyclic ring. This is a common approach to introduce pendant arms that can act as additional donor groups, thereby increasing the denticity of the ligand. For instance, N-functionalization of the related 1,4,7-triazacyclononane (B1209588) (TACN) with groups like acetate (B1210297) arms, methylpyridine, or picolinic acid has been achieved through regiospecific synthesis using an orthoamide intermediate. researchgate.net These strategies can be adapted for this compound to create ligands with enhanced coordination capabilities. The introduction of functional groups is often achieved by reacting the macrocycle with halogenated hydrocarbons or other electrophiles. researchgate.net

A variety of N-substituted derivatives of triazamacrocycles have been synthesized to create ligands with specific coordination geometries and electronic properties. For example, unsymmetrical N-functionalized TACN ligands have been prepared, such as 1-(2-aminophenyl)-4,7-bis(pyridin-2-ylmethyl)-1,4,7-triazacyclononane, where the macrocycle is functionalized with two flexible pyridylmethyl groups and one rigid aminophenyl group. researcher.life This demonstrates the potential for creating highly specific coordination environments around a metal center.

Backbone Functionalization

Functionalization of the carbon backbone of the macrocycle offers another avenue for modifying its properties. This approach is less common than N-functionalization but provides a way to introduce substituents without altering the coordination environment of the nitrogen donors directly. A method for C-functionalization of TACN involves the use of a bicyclic aminal intermediate, which can react with sodium cyanide to introduce a cyano group onto the carbon skeleton. researchgate.net This intermediate is formed from the reaction of diethylenetriamine (B155796) with chloroacetaldehyde. researchgate.net Subsequent reduction and deprotection steps yield the C-functionalized macrocycle. researchgate.net This strategy could potentially be extended to the synthesis of backbone-functionalized this compound.

Incorporation of Aromatic and Heterocyclic Moieties

The incorporation of aromatic and heterocyclic groups into the this compound framework can significantly influence its electronic properties, rigidity, and ability to participate in stacking interactions. This can be achieved through both N-functionalization and backbone modification. For example, the synthesis of 1-(imidazol-4-ylmethyl)-, 1-(1-methylimidazol-2-ylmethyl)-, and 1-(pyrazol-3-ylmethyl)-1,5,9-triazacyclododecane showcases the introduction of imidazole (B134444) and pyrazole (B372694) moieties onto a triazamacrocycle. rsc.org These potentially tetradentate ligands have been used to form complexes with various 3d metal ions. rsc.org

The synthesis of triazole-pyrazole hybrids has also been explored, where a triazole unit is attached to a pyrazole core. beilstein-journals.org This methodology allows for the N-functionalization of the pyrazole before the cycloaddition reaction to form the triazole ring, offering a route to a diverse library of multi-substituted heterocyclic ligands. beilstein-journals.org Such strategies could be adapted to append these hybrid structures to the this compound macrocycle.

Design and Synthesis of Polydentate and Bridging Ligands

The design of polydentate and bridging ligands based on the this compound scaffold allows for the creation of binuclear or polynuclear metal complexes with unique magnetic and catalytic properties. A strategy to create such systems involves linking two macrocyclic units. For instance, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane demonstrates the importance of the linker length between two triazamacrocycle units. acs.org

Another approach involves the synthesis of ligands with multiple donor sites, such as N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands, which can act as either bidentate or tridentate coordinators. rsc.org The synthesis of such ligands and their subsequent complexation with metal ions allows for a systematic study of the influence of ligand geometry on the resulting complex structure and reactivity. rsc.org

Ring Expansion Protocols and Macrocyclization Strategies

Ring expansion reactions provide an alternative and often efficient route to medium-sized rings and macrocycles, including triazamacrocycles. These methods can avoid the high-dilution conditions typically required for direct macrocyclization. rsc.org Cascade ring expansion reactions, in particular, allow for the synthesis of large rings through a series of rearrangements involving smaller, more easily formed ring intermediates. rsc.org A key challenge in designing these reactions is ensuring a sufficient thermodynamic driving force for the ring expansion to occur. rsc.org

One example of a ring expansion strategy is the Tiffeneau-Demjanov-type ring expansion, which has been used to construct seven-membered rings. organic-chemistry.org This involves the nucleophilic addition of α-alkyldiazoacetates to a cyclic ketone, followed by nitrogen extrusion. organic-chemistry.org While not directly applied to this compound, this principle of ring expansion could be conceptually adapted.

Modern macrocyclization strategies also include methods like the Ugi four-component reaction (U-4CR). nih.govacs.org A two-step procedure has been developed where α-isocyano-ω-amines, formed from the reaction of unprotected diamines and isocyanocarboxylic acids, undergo a U-4CR with aldehydes and carboxylic acids to produce a wide range of macrocycles with varying ring sizes. nih.govacs.org For example, a 3-benzyl-6-(tert-butyl)-7-(2-phenylacetyl)-1,4,7-triazacyclotridecane-2,5-dione has been synthesized using this approach. nih.govacs.org

Coordination Chemistry of 1,5,9 Triazacyclotridecane Metal Complexes

Complexation with Transition Metal Ions

The interaction of 1,5,9-triazacyclotridecane with transition metal ions has been a subject of interest, leading to the synthesis and characterization of a range of coordination compounds. The three secondary amine donor groups of the macrocycle play a crucial role in binding to the metal center, influencing the geometry and reactivity of the resulting complex.

This compound and its closely related analogues, such as 1,5,9-triazacyclododecane (B1348401), have been shown to form complexes with a variety of first-row transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). nih.govresearchgate.net The formation of these complexes is typically achieved by reacting the macrocyclic ligand with a corresponding metal salt in a suitable solvent.

The stability of these complexes in solution is quantified by their formation constants (log K). While specific thermodynamic data for this compound are scarce in the literature, studies on the closely related 1,5,9-triazacyclododecane and its derivatives provide insight into the expected stability trends. For instance, N-functionalized derivatives of 1,5,9-triazacyclododecane have been shown to form strong 1:1 complexes with copper(II) and zinc(II).

It is important to note that the stability of the metal complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating anions. The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes of divalent first-row transition metals, generally holds true for these macrocyclic complexes.

| Metal Ion | Typical Oxidation State | Observed Complex Formation |

|---|---|---|

| Cobalt | +2 | Yes |

| Nickel | +2 | Yes |

| Copper | +2 | Yes |

| Zinc | +2 | Yes |

The this compound ligand typically coordinates to a metal ion in a tridentate fashion, with the three nitrogen atoms binding to the metal center. The flexibility of the macrocyclic ring allows it to adopt various conformations to accommodate the preferred coordination geometry of the metal ion.

Commonly observed coordination geometries for transition metal complexes with analogous triazamacrocycles include:

Distorted Square Pyramidal: In a nickel(II) complex with 1,5,9-triazacyclotetradecane, a distorted square pyramidal geometry has been observed. researchgate.net

Trigonal Bipyramidal: A cobalt(II) complex with the same ligand adopts a distorted trigonal bipyramidal geometry. researchgate.net Similarly, the coordination sphere of copper(II) in a dinuclear complex with 1,5,9-triazacyclododecane is best described as trigonal bipyramidal. researchgate.net

Octahedral: In dinuclear complexes, the triazamacrocycle can bind to a metal center in a facial tridentate fashion, with the remaining coordination sites occupied by other ligands, resulting in a distorted octahedral geometry. nih.gov

Tetrahedral: A zinc(II) complex with a pendent-arm derivative of 1,5,9-triazacyclododecane has been shown to exhibit a tetrahedral geometry. rsc.org

The specific geometry adopted is a delicate balance of factors including the size of the metal ion, the steric constraints of the macrocycle, and the nature of any additional co-ligands.

| Metal Ion | Observed Geometries with Analogous Ligands |

|---|---|

| Nickel(II) | Distorted Square Pyramidal, Distorted Octahedral |

| Cobalt(II) | Distorted Trigonal Bipyramidal |

| Copper(II) | Trigonal Bipyramidal |

| Zinc(II) | Tetrahedral |

The three nitrogen donor atoms of this compound create a ligand field around the central metal ion, which influences the electronic properties of the complex. As a saturated polyamine, it is considered a relatively strong field ligand, leading to a significant splitting of the d-orbitals of the transition metal ion.

The magnitude of this d-orbital splitting (Δ) has a direct impact on the electronic configuration and, consequently, the magnetic properties and electronic spectra of the complexes. For instance, with a metal ion like nickel(II) in an octahedral environment, a sufficiently strong ligand field can lead to a low-spin (diamagnetic) d⁸ configuration. However, in geometries such as tetrahedral or five-coordinate, high-spin configurations are more common.

Spectroscopic studies, particularly UV-Vis spectroscopy, are instrumental in probing the d-d transitions and determining the ligand field splitting energy. While specific data for this compound complexes is limited, the observed colors of related transition metal complexes are indicative of the electronic transitions influenced by the ligand field.

This compound and its analogues are not limited to forming mononuclear complexes; they can also serve as building blocks for larger, multinuclear assemblies. Dinuclear complexes, where two metal centers are bridged by one or more ligands, are of particular interest due to their potential applications in catalysis and materials science. rsc.org

The formation of dinuclear species can be achieved by using a bridging ligand to connect two metal-macrocycle units. Studies on 1,5,9-triazacyclododecane have demonstrated the formation of dinuclear nickel(II), copper(II), and zinc(II) complexes. nih.gov In these structures, each metal ion is coordinated to a triazamacrocyclic ligand, and the two metal centers are linked by an appropriate spacer. The distance between the metal centers in these dinuclear complexes is a critical parameter that can be tuned by modifying the bridging ligand.

Bridging ligands are fundamental to the construction of dinuclear and polynuclear complexes of this compound. These ligands can be simple monatomic anions, such as halides, or polyatomic species like hydroxide (B78521) or carboxylates.

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of this compound with f-block elements (lanthanides and actinides) is a less explored area compared to its transition metal chemistry. The large ionic radii and high coordination numbers (typically 8-12) of lanthanide and actinide ions present a challenge for effective encapsulation by a relatively small tridentate ligand like this compound.

While there is a lack of specific studies on the complexation of this compound with lanthanides and actinides, research on other macrocyclic ligands offers some insights. For these larger metal ions, macrocycles with a greater number of donor atoms and larger ring sizes are generally required to achieve stable complexes. nih.govnih.gov It is plausible that this compound might form complexes with lanthanides and actinides where the coordination sphere is completed by solvent molecules or other co-ligands. However, the stability of such complexes is expected to be lower than those formed with more pre-organized, higher-denticity macrocycles. Further research is needed to fully elucidate the potential of this compound in the coordination chemistry of f-block elements.

Thermodynamic Stability and Formation Constants of Complexes

The thermodynamic stability of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand in solution, quantified by the formation constant (K) or its logarithm (log K). A higher formation constant indicates a more stable complex. For macrocyclic complexes, this stability is often enhanced by the macrocyclic effect.

For transition metal ions, the Irving-Williams series often predicts the trend in stability, which generally increases across the first-row transition metals from Mn(II) to Cu(II) and then decreases for Zn(II). It is expected that the complexes of this compound with divalent transition metals would follow this general trend.

The table below presents hypothetical formation constants for this compound with some common divalent transition metal ions, based on trends observed for similar macrocyclic ligands. It is important to note that these are estimated values and experimental determination is required for confirmation.

| Metal Ion | Log K (Estimated) | Coordination Geometry (Predicted) |

|---|---|---|

| Cu(II) | ~18-20 | Distorted Octahedral |

| Ni(II) | ~14-16 | Octahedral |

| Zn(II) | ~12-14 | Octahedral/Trigonal Bipyramidal |

| Co(II) | ~11-13 | Octahedral |

| Fe(II) | ~9-11 | Octahedral |

The determination of these constants is typically performed using techniques such as potentiometric titrations, spectrophotometry, or calorimetry. Such studies provide fundamental insights into the binding affinity of the ligand for different metal ions.

Influence of Macrocyclic Cavity Size on Metal Ion Selectivity

The size of the macrocyclic cavity plays a pivotal role in determining the selectivity of a ligand for different metal ions. The "best-fit" concept suggests that a macrocycle will form the most stable complex with a metal ion whose ionic radius best matches the size of the macrocyclic cavity.

For this compound, the 13-membered ring provides a specific cavity size. The selectivity of this macrocycle will be dictated by how well different metal ions can be accommodated within this cavity. Metal ions that are too large for the cavity may not be able to fully enter the ring, leading to weaker coordination. Conversely, metal ions that are too small may not be able to simultaneously bind to all the donor atoms of the macrocycle, also resulting in a less stable complex.

Studies on a series of tetraaza macrocycles have shown that as the macrocyclic ring size increases, the preference for larger metal ions also tends to increase. ias.ac.in For triazamacrocycles, a similar trend is expected. The flexibility of the macrocyclic ring is also a key factor. A more flexible ring can distort to accommodate a wider range of metal ion sizes, leading to lower selectivity. In contrast, a more rigid macrocycle will exhibit higher selectivity based on the "best-fit" principle.

The table below illustrates the relationship between the ionic radii of some common metal ions and the likely fit within the cavity of this compound.

| Metal Ion | Ionic Radius (Å) for CN=6 | Predicted Fit in this compound Cavity |

|---|---|---|

| Cu(II) | 0.73 | Good |

| Ni(II) | 0.69 | Good |

| Zn(II) | 0.74 | Good |

| Co(II) | 0.745 | Good |

| La(III) | 1.03 | Potentially strained |

| Lu(III) | 0.861 | Better fit than La(III) |

The interplay between the macrocyclic cavity size, ligand rigidity, and the nature of the metal ion ultimately governs the thermodynamic stability and selectivity of the resulting complexes.

Protonation Equilibria and Basicity of the Macrocycle

The basicity of the nitrogen donor atoms in this compound is a fundamental property that influences its coordination chemistry. The protonation constants (log Ka) of the macrocycle describe the equilibria of proton association with the nitrogen atoms in a stepwise manner. These constants are crucial for understanding the pH-dependent behavior of the ligand and its metal complexes in solution.

Being a triamine, this compound can be protonated in up to three steps:

L + H+ ⇌ LH+ (Ka1) LH+ + H+ ⇌ LH22+ (Ka2) LH22+ + H+ ⇌ LH33+ (Ka3)

The values of these protonation constants are influenced by the structure of the macrocycle, including the ring size and the electrostatic repulsion between the positively charged nitrogen atoms upon successive protonations.

While experimentally determined protonation constants for this compound are not readily found in the literature, we can estimate these values based on data from similar triazamacrocycles. For example, the protonation constants for the closely related 1,5,9-triazacyclododecane have been reported. It is expected that this compound would exhibit comparable, though slightly different, basicity due to the larger and more flexible 13-membered ring, which might slightly alter the proximity and electrostatic interactions of the amine groups.

The table below provides estimated protonation constants for this compound.

| Equilibrium | Log Ka (Estimated) |

|---|---|

| log Ka1 | ~10.5 - 11.5 |

| log Ka2 | ~6.0 - 7.0 |

| log Ka3 | < 2 |

The first protonation constant is typically high, reflecting the strong basicity of a secondary amine. The subsequent protonation constants are significantly lower due to the increasing electrostatic repulsion as more protons are added to the macrocyclic ring. The pH at which the ligand is protonated is a critical consideration in the formation of metal complexes, as the unprotonated form of the ligand is generally the species that coordinates to the metal ion. Therefore, understanding the protonation equilibria is essential for optimizing the conditions for metal complex formation.

Structural Characterization of 1,5,9 Triazacyclotridecane Complexes

X-ray Crystallographic Investigations

Analysis of Coordination Geometries and Bond Parameters

The coordination geometry around a central metal ion is a key feature of any complex. For complexes of 1,5,9-triazacyclotridecane, the three nitrogen atoms of the macrocycle are expected to coordinate to the metal center. Depending on the metal ion, its oxidation state, and the presence of other ligands, various coordination geometries such as square planar, square pyramidal, trigonal bipyramidal, or octahedral can be anticipated.

A detailed analysis of bond parameters would involve the measurement of metal-nitrogen bond lengths and the N-M-N bond angles. This information provides insight into the strength of the coordination bonds and the steric constraints imposed by the macrocyclic ligand. Unfortunately, specific bond length and angle data tables for this compound complexes could not be compiled from the accessible literature.

Conformational Analysis in the Solid State

The 13-membered ring of this compound is flexible and can adopt various conformations upon coordination to a metal ion. X-ray diffraction studies are essential to determine the specific conformation of the macrocycle in the solid state. The analysis would focus on the torsion angles within the macrocyclic ring to describe its shape, which is influenced by the coordination requirements of the metal ion and steric interactions within the ligand. Without specific crystallographic studies, a definitive conformational analysis remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the structure and dynamics of molecules in solution. For diamagnetic complexes of this compound, NMR can provide valuable information about the ligand's conformation and the symmetry of the complex in solution.

Solution-State Structural Elucidation and Conformational Studies

In principle, ¹H and ¹³C NMR spectra of this compound complexes would show characteristic signals for the methylene (B1212753) protons and carbons of the macrocyclic ring. The chemical shifts and coupling constants of these signals would be sensitive to the conformation of the ligand and its coordination to the metal center. Furthermore, techniques like 2D NMR (e.g., COSY, HSQC) could be used to assign the signals and elucidate the connectivity within the molecule.

Variable-temperature NMR studies could also provide insights into conformational dynamics in solution, such as ring inversion processes. However, specific NMR data, including chemical shifts and coupling constants for complexes of this compound, are not provided in the accessible literature, precluding a detailed discussion and the creation of a data table.

Dynamic Processes and Stereochemical Non-Rigidity

Complexes of this compound are subject to a variety of dynamic processes, rendering them stereochemically non-rigid in solution. This non-rigidity arises from the inherent flexibility of the 13-membered macrocyclic ring. The ligand can undergo conformational changes, such as ring inversion and nitrogen atom inversion, which are often rapid on the NMR timescale at ambient temperatures.

These dynamic equilibria can be influenced by several factors including the nature of the metal ion, the coordination geometry, the presence of other ligands, and solvent effects. For instance, the coordination of the three nitrogen atoms to a metal center restricts the ligand's flexibility, but does not eliminate it. The ethylene (B1197577) and propylene (B89431) bridges connecting the nitrogen atoms can still undergo torsional motions, leading to different chelate ring conformations. The interplay between these conformations results in a complex potential energy surface with multiple minima, and the molecule can interconvert between these states. Understanding these processes is crucial as they can significantly impact the reactivity and stability of the complexes.

Variable-Temperature NMR Analysis

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating the dynamic processes occurring in this compound complexes. By recording NMR spectra over a range of temperatures, it is possible to slow down or accelerate the conformational exchange processes relative to the NMR timescale, allowing for their detailed study.

At high temperatures, where the exchange is fast, the NMR spectrum typically shows sharp, time-averaged signals. As the temperature is lowered, the rate of exchange decreases. If the exchange rate becomes comparable to the frequency difference between the signals of the individual conformers, the NMR lines broaden. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single broad peak. Upon further cooling to the slow-exchange regime, the signals for each distinct conformer may be resolved.

Line shape analysis of these dynamic NMR spectra allows for the determination of the kinetic and thermodynamic parameters of the exchange process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. These parameters provide quantitative information about the energy barriers to conformational interconversion and the relative populations of the different stereoisomers.

Table 1: Hypothetical VT-NMR Data for a Diamagnetic Metal Complex of this compound

| Temperature (K) | Observed Chemical Shift (ppm) for Proton Ha | Line Width (Hz) | Exchange Regime |

|---|---|---|---|

| 350 | 3.15 | 2.5 | Fast Exchange |

| 310 | 3.15 | 15.0 | Intermediate Exchange (Coalescence) |

| 270 | 2.90, 3.40 | 3.0 | Slow Exchange |

Microscopic Protonation Sequence Studies

The basicity of the nitrogen atoms in this compound and its complexes is a key property that influences their behavior in aqueous solution. The sequence in which the nitrogen atoms are protonated can be determined through techniques such as potentiometric titrations and NMR titrations. These studies allow for the determination of the macroscopic and microscopic protonation constants (pKa values).

For a triamine like this compound, there are three macroscopic protonation constants (K1, K2, K3). However, the first protonation can occur at any of the three nitrogen atoms, leading to a set of microscopic constants that describe the individual protonation events. The relative values of these microscopic constants are influenced by electrostatic interactions and conformational effects within the macrocycle. NMR titration, by monitoring the change in chemical shifts of specific nuclei as a function of pH, can provide detailed information about the site of protonation and help to elucidate the microscopic protonation sequence.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying complexes of this compound with paramagnetic metal ions, such as Cu(II), Mn(II), or Ni(II). EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center.

Hyperfine coupling arises from the interaction of the unpaired electron spin with the magnetic moments of nearby nuclei, most importantly the metal nucleus itself (e.g., ⁶³Cu, ⁶⁵Cu, ⁵⁵Mn) and the donor nitrogen atoms (¹⁴N). The magnitude of the metal hyperfine coupling constant provides insight into the degree of covalency in the metal-ligand bonds and the nature of the ground electronic state. Superhyperfine coupling to the ¹⁴N donor atoms, if resolved, can directly confirm the coordination of the triazamacrocycle to the metal center.

Table 2: Representative EPR Parameters for a [Cu(this compound)X₂] Complex

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g∥ | 2.20 - 2.40 | Geometry and nature of the ground state |

| g⊥ | 2.05 - 2.10 | Geometry and nature of the ground state |

| A∥ (Cu) | (150 - 200) x 10-4 cm-1 | Covalency of metal-ligand bond, ground state character |

| A⊥ (Cu) | (10 - 40) x 10-4 cm-1 | Covalency of metal-ligand bond |

Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a valuable probe for the interaction between the this compound ligand and a metal center. By comparing the vibrational spectrum of the free ligand with that of its metal complex, one can identify frequency shifts that are indicative of coordination.

Key vibrational modes to monitor include the N-H stretching and bending vibrations, and the C-N stretching vibrations. Upon coordination of the nitrogen atoms to a metal ion, the N-H stretching frequency typically shifts to lower wavenumbers due to the weakening of the N-H bond. Conversely, new bands corresponding to metal-nitrogen (M-N) stretching vibrations usually appear in the far-infrared region of the spectrum (typically below 600 cm⁻¹). The position of these M-N bands is dependent on the mass of the metal ion, the coordination number, and the strength of the metal-ligand bond.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment and a more thorough understanding of the structural changes that occur upon complexation.

Computational Chemistry Studies on 1,5,9 Triazacyclotridecane and Its Metal Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like macrocyclic ligands and their metal complexes.

Geometry Optimization and Electronic Structure AnalysisIn a typical study, DFT would be used to find the most stable three-dimensional structure (the ground-state geometry) of 1,5,9-Triazacyclotridecane and its metal complexes. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Key Findings Would Include: A data table of optimized geometric parameters such as bond lengths (e.g., C-C, C-N, N-M, where M is a metal), bond angles, and dihedral angles.

Electronic Structure Analysis: This would involve examining the molecule's frontier molecular orbitals (HOMO and LUMO). The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. Analysis would also describe the distribution and character of these orbitals to predict sites of electrophilic or nucleophilic attack.

Prediction of Spectroscopic PropertiesDFT calculations can predict various spectroscopic properties, which can be used to interpret or validate experimental data.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. A table would compare calculated frequencies with experimental values to confirm structural assignments.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. This helps in understanding the electronic nature of the ligand and its metal complexes.

Elucidation of Reaction Mechanisms in Complexation and CatalysisDFT is a powerful tool for mapping out the energy landscape of a chemical reaction. For this compound, this would involve studying its complexation with various metal ions.

Mechanism Pathway: Researchers would calculate the energies of reactants, products, and any transition states or intermediates. This allows for the determination of activation energies and reaction enthalpies.

Catalytic Cycles: If a metal complex of this compound were studied as a catalyst, DFT could be used to model the entire catalytic cycle, identifying the rate-determining step and providing insights into how to improve catalyst efficiency.

Conformational Landscape and Isomerization PathwaysAs a flexible 13-membered ring, this compound can exist in multiple conformations.princeton.edulibretexts.orglibretexts.org

Conformational Search: Computational methods would be used to identify various low-energy conformers. A data table would list these conformers, their relative energies, and key geometric features.

Isomerization Barriers: The energy barriers required to convert from one conformer to another would be calculated to understand the dynamic behavior of the macrocycle in solution.

Ab-initio Theoretical Investigations for Energetic and Electronic Properties

Ab-initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While DFT is itself an ab-initio method, this term is often used to refer to wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which can offer higher accuracy for certain properties, albeit at a much greater computational cost. Such studies on this compound would provide benchmark data for energetic properties like metal-ligand binding energies or precise electronic properties.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Host-Guest Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. Unlike quantum methods that focus on static structures and energies, MD simulates the movement of atoms and molecules over time.

Ligand-Metal Interactions: An MD simulation of a this compound metal complex in a solvent (like water) would reveal the stability of the coordination bonds, the flexibility of the macrocyclic ring, and the structure of the surrounding solvent molecules.

Host-Guest Systems: If this compound were to act as a host for a smaller guest molecule, MD simulations could be used to study the binding process, the stability of the resulting host-guest complex, and the dynamics of the guest entering and leaving the macrocycle's cavity.

Catalytic Applications of 1,5,9 Triazacyclotridecane Metal Complexes

Hydrolytic Catalysis

Metal complexes of triazamacrocycles are well-regarded for their ability to catalyze the hydrolysis of various organic substrates, most notably phosphate (B84403) and phosphodiester linkages. This activity stems from the ability of the macrocycle to form stable complexes with a variety of metal ions, which can then act as Lewis acids to activate the substrate and/or deliver a metal-bound nucleophile.

The cleavage of the phosphodiester bonds that form the backbone of DNA and RNA is a reaction of immense biological significance and a key target for the development of artificial metallonucleases. Metal complexes of triazamacrocycles, including the analogous TACD, have been shown to be effective catalysts for the hydrolysis of phosphodiester models. For instance, Zn(II) complexes of polyazamacrocycles like TACD are among the most frequently studied for this purpose. These complexes can significantly accelerate the cleavage of model phosphodiester substrates such as bis(4-nitrophenyl)phosphate (BNPP).

The catalytic efficiency is influenced by several factors, including the nature of the metal ion, the macrocyclic ligand, and the reaction conditions. The metal ion plays a crucial role in activating the phosphodiester for nucleophilic attack, either by a metal-coordinated hydroxide (B78521) or an external nucleophile. The macrocyclic ligand stabilizes the metal ion in a specific coordination geometry, leaving open coordination sites for substrate binding and activation.

Interactive Table: Catalytic Hydrolysis of Phosphodiester Models by Related Triazamacrocycle Complexes

| Macrocycle | Metal Ion | Substrate | Rate Enhancement (approx.) | Reference Compound |

|---|---|---|---|---|

| 1,4,7-Triazacyclononane (B1209588) (TACN) | Cu(II) | BNPP | 6,000-fold | Uncatalyzed reaction |

Note: Data presented is for analogous compounds to infer the potential activity of 1,5,9-triazacyclotridecane complexes. HPNP stands for 2-hydroxypropyl p-nitrophenyl phosphate.

Mechanistic studies on the hydrolysis of phosphodiesters catalyzed by metal complexes of triazamacrocycles have elucidated several key pathways. A common mechanism involves the coordination of the phosphodiester to the metal center, which acts as a Lewis acid, polarizing the P-O bond and making the phosphorus atom more susceptible to nucleophilic attack.

The nucleophile can be a water molecule or hydroxide ion coordinated to the same metal ion. This "intramolecular" attack is often favored as it benefits from proximity effects. Alternatively, an external hydroxide ion from the solution can act as the nucleophile. The specific mechanism is dependent on the metal ion, the ligand, and the pH of the solution. For example, in the hydrolysis of phenyl acetates catalyzed by a Zn(II) complex of 1,5,9-triazacyclododecane (B1348401), evidence suggests a mechanism where the ester first complexes to the metal center, followed by a nucleophilic attack from either water or a hydroxide ion at the coordinated ester. nih.gov

Computational studies, such as those using density functional theory (DFT), have been instrumental in exploring the intricate details of these reaction mechanisms, including the nature of the transition states and the role of the metal-coordinated species. nih.gov These investigations help in the rational design of more efficient catalysts.

Supramolecular Organocatalysis and Functionalized Macrocycles

The design of a macrocyclic organocatalyst based on the this compound framework would involve several key considerations:

Substrate Recognition Site: The macrocyclic cavity itself can serve as a binding site for the substrate through hydrophobic or other non-covalent interactions. The size and shape of the cavity can be tuned to achieve substrate selectivity. d-nb.info

Catalytic Groups: Functional groups with catalytic activity, such as acidic or basic moieties, can be appended to the macrocycle. These groups are positioned to interact with the bound substrate and facilitate the desired chemical transformation. nih.gov

Within the cavity of a functionalized this compound, substrate binding would be the initial step, driven by a combination of non-covalent forces. researchgate.net This pre-organization of the substrate within the catalyst's sphere of influence is a key feature of supramolecular catalysis. researchgate.net

Once bound, the substrate is activated by the strategically placed functional groups on the macrocycle. For example, a basic amine group on the macrocycle could deprotonate a substrate to increase its nucleophilicity, while an acidic group could protonate a leaving group to facilitate its departure. The confined environment of the macrocyclic cavity can also stabilize transition states and exclude inhibitory water molecules, further enhancing the catalytic rate. d-nb.info

Biomimetic Catalysis

Biomimetic catalysis aims to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. nih.govfrontiersin.org Metal complexes of macrocycles like this compound are excellent candidates for developing enzyme mimics due to their ability to create a coordination environment around a metal ion that resembles the active site of metalloenzymes. nih.govfrontiersin.org

For example, the active sites of many hydrolytic enzymes feature one or more metal ions, often zinc, held in place by a scaffold of amino acid residues. A this compound ligand can mimic the facial coordination of three nitrogen atoms to a metal ion, similar to the coordination provided by histidine residues in some enzymes. This allows the synthetic complex to model the function of the enzyme, such as activating a water molecule to act as a nucleophile for hydrolysis.

The development of such biomimetic catalysts not only provides insights into the mechanisms of their biological counterparts but also offers the potential for creating robust and versatile catalysts for a range of chemical transformations.

Despite a comprehensive search for the catalytic applications of metal complexes of this compound, no specific research findings detailing their roles in organic transformations, as required by the article outline, could be located. The scientific literature readily provides information on the catalytic activities of metal complexes with other triazamacrocycles, such as 1,5,9-triazacyclododecane and 1,4,7-triazacyclononane, in reactions like hydrolysis and oxidation. However, specific data on the catalytic use of this compound complexes, including detailed research findings and data tables for organic transformations, is not available in the searched resources.

Therefore, it is not possible to generate the requested article focusing solely on the catalytic applications of this compound metal complexes with the required level of scientific accuracy and detail. Any attempt to do so would involve speculation or the incorrect attribution of properties from related but distinct chemical compounds, which would violate the principles of scientific accuracy.

Advanced Research Directions and Potential Applications in Specialized Fields

Design of Highly Selective Sequestering Agents for Specific Metal Ions

The ability of 1,5,9-Triazacyclotridecane to form stable complexes with a variety of metal ions is a cornerstone of its utility as a sequestering agent. The nitrogen atoms within the macrocyclic ring act as Lewis bases, donating their lone pair of electrons to coordinate with metal cations. The size of the macrocyclic cavity and the conformational flexibility of the ring allow for a degree of inherent selectivity towards metal ions with specific ionic radii and coordination geometries.

Advanced research in this area focuses on the strategic functionalization of the this compound backbone to enhance both the affinity and selectivity for target metal ions. By attaching specific ligating groups to the nitrogen atoms, researchers can tailor the coordination environment to favor the binding of one metal ion over others.

Detailed Research Findings:

A notable example of this approach is the development of ferric ion (Fe³⁺) sequestering agents. By attaching three 2,3-dihydroxybenzoyl groups to the nitrogen atoms of this compound, a hexadentate ligand is created that exhibits a very high affinity for Fe³⁺. This design mimics the siderophores produced by microorganisms to scavenge iron. The resulting complex shows exceptional stability, effectively sequestering the ferric ion even in the presence of other competing metal ions.

Further research has explored the modification of the macrocycle with other functional groups to target different metal ions. For instance, the incorporation of soft donor atoms like sulfur could enhance selectivity for soft metal ions such as mercury (Hg²⁺) and cadmium (Cd²⁺). Conversely, the addition of carboxylate or phosphonate (B1237965) groups can increase the affinity for hard metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺).

The table below summarizes the design strategies for creating selective sequestering agents based on this compound.

| Target Metal Ion | Functional Group Appended to Macrocycle | Rationale for Enhanced Selectivity |

| Fe³⁺ | 2,3-Dihydroxybenzoyl | Mimics natural siderophores, provides a hexadentate coordination environment with high affinity for hard Lewis acids. |

| Hg²⁺, Cd²⁺ | Thioether or Thiol Groups | Introduction of soft donor atoms (sulfur) to preferentially bind with soft Lewis acids. |

| Cu²⁺, Ni²⁺ | Pyridyl or Imidazole (B134444) Groups | Provides additional nitrogen donors and steric constraints to match the preferred coordination geometries of these ions. |

| Ca²⁺, Mg²⁺ | Carboxylate or Phosphonate Groups | Introduction of hard oxygen donors to increase affinity for hard Lewis acids. |

Development in Advanced Materials Science

The unique coordination properties of this compound make it a valuable building block for the creation of advanced materials with tailored functionalities. By incorporating this macrocycle into larger polymeric structures or onto the surface of nanoparticles, materials with specific metal-binding, catalytic, or sensing capabilities can be developed.

Metal-Organic Frameworks (MOFs):

While direct synthesis of MOFs using this compound as the primary organic linker is an emerging area, the principles of MOF chemistry suggest its potential. nih.govrsc.org Functionalized derivatives of the macrocycle could be designed to act as multitopic linkers, connecting metal nodes to form porous, crystalline structures. uni-augsburg.de Such MOFs could exhibit selective gas adsorption, catalysis, or be used for controlled drug delivery. The pores within these frameworks could be lined with the triazamacrocycle, creating a high density of metal-binding sites.

Functionalized Nanoparticles:

The surface functionalization of nanoparticles with this compound or its derivatives can impart them with the ability to selectively capture metal ions from solutions. nih.govnih.govmedcomadvance.com For example, silica (B1680970) or magnetic nanoparticles modified with this macrocycle could be used for environmental remediation to remove heavy metal contaminants from water. The nanoparticles provide a high surface area for interaction, while the macrocycle provides the selectivity.

Ion-Imprinted Polymers (IIPs):

Ion-imprinted polymers are materials designed to have molecular cavities with a high affinity for a specific target ion. bibliotekanauki.plmdpi.comnih.govrsc.orge3s-conferences.org this compound can be used as a functional monomer in the synthesis of IIPs. bibliotekanauki.plmdpi.com In this process, the macrocycle first forms a complex with the target metal ion (the template). This complex is then co-polymerized with a cross-linking agent. Subsequent removal of the template ion leaves behind cavities that are shaped and chemically tailored for the selective rebinding of that specific ion.

The table below outlines potential applications of this compound in advanced materials.

| Material Type | Role of this compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker or Functional Group | Selective gas storage, catalysis, chemical sensing. |

| Functionalized Nanoparticles | Surface Ligand | Targeted drug delivery, environmental remediation of heavy metals. nih.govdigitellinc.com |

| Ion-Imprinted Polymers (IIPs) | Functional Monomer | Highly selective extraction of specific metal ions from complex mixtures. bibliotekanauki.plmdpi.com |

| Catalytic Materials | Ligand for Metal Catalysts | Homogeneous and heterogeneous catalysis for various organic transformations. nih.govcnr.itmdpi.com |

Application in Metal Ion Separation Technologies

The selective metal-binding properties of this compound are being explored for their application in various separation technologies, which are crucial for industries such as mining, recycling, and waste treatment.

Solvent Extraction:

Solvent extraction, or liquid-liquid extraction, is a widely used method for separating metal ions. researchgate.netfao.org In this process, a solution containing the metal ions is mixed with an immiscible organic solvent containing a selective extractant. Lipophilic derivatives of this compound can act as highly efficient and selective extractants. By modifying the macrocycle with long alkyl chains, its solubility in organic solvents can be increased, allowing it to transport metal ions from an aqueous phase to an organic phase. The selectivity of this process is dictated by the intrinsic affinity of the functionalized macrocycle for different metal ions.

Membrane Separation:

Membrane-based separation technologies offer an energy-efficient alternative to traditional methods. nih.govrsc.org this compound can be incorporated into membranes to facilitate the selective transport of metal ions. In a process known as facilitated transport, the macrocycle acts as a carrier, binding to a specific metal ion on one side of the membrane, transporting it across, and releasing it on the other side, often driven by a pH or concentration gradient. These "carrier-impregnated membranes" or "polymer inclusion membranes" can achieve high levels of selectivity for target ions. nih.govscispace.com

The following table presents a summary of the application of this compound in metal ion separation technologies.

| Separation Technology | Role of this compound | Principle of Separation |

| Solvent Extraction | Lipophilic Extractant | Selective partitioning of metal ions from an aqueous phase to an organic phase based on complex formation. |

| Membrane Separation | Ion Carrier in the Membrane | Facilitated transport of a target metal ion across a membrane, driven by a chemical potential gradient. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.